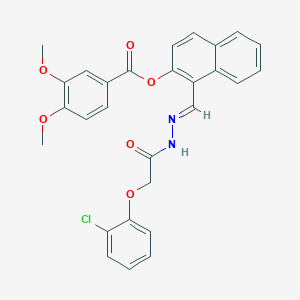![molecular formula C19H15N3OS B12019833 (5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un complejo compuesto orgánico que pertenece a la clase de los tiazolo-triazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado con un anillo de triazol, y sustituido con grupos metilbencilideno y metilfenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-metilbenzaldehído con 4-metilfenilhidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego con tiosemicarbazida en condiciones ácidas para producir la estructura central de tiazolo-triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. Además, los procesos de purificación como la recristalización y la cromatografía se emplean para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde se introducen grupos funcionales como haluros o grupos nitro utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como la N-bromosuccinimida o compuestos nitro en presencia de catalizadores.
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
(5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
(5E)-5-(4-clorobencilideno)-2-(4-clorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: Estructura similar pero con sustituyentes de cloro.
(5E)-5-(4-nitrobencilideno)-2-(4-nitrofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: Estructura similar pero con sustituyentes nitro.
Unicidad
La singularidad de (5E)-5-(4-metilbencilideno)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona radica en sus sustituyentes específicos, que pueden influir en su reactividad química y actividad biológica. La presencia de grupos metilo puede mejorar su lipofilia y permeabilidad de membrana, lo que puede mejorar su eficacia en aplicaciones biológicas.
Propiedades
Fórmula molecular |
C19H15N3OS |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(5E)-2-(4-methylphenyl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-7-14(8-4-12)11-16-18(23)22-19(24-16)20-17(21-22)15-9-5-13(2)6-10-15/h3-11H,1-2H3/b16-11+ |
Clave InChI |
PQRKJWQSCRQIRG-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12019753.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019771.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12019784.png)
![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12019795.png)



![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B12019834.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)
